molecular formula C21H23NO4 B2618597 3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid CAS No. 1342596-87-5

3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid

Cat. No.: B2618597
CAS No.: 1342596-87-5
M. Wt: 353.418
InChI Key: IOGVUBPZZVBMBA-UHFFFAOYSA-N
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Description

3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid is a synthetic organic compound with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced to the amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF.

    Coupling Agents: DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products Formed

The major products formed from these reactions are typically peptides or peptide derivatives, depending on the specific amino acids or peptides used in the coupling reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions . The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-22(12-14(2)20(23)24)21(25)26-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,3,12-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGVUBPZZVBMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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